molecular formula C8H5BrClF3O B1318741 3-Chloro-5-(trifluoromethoxy)benzyl bromide CAS No. 886503-33-9

3-Chloro-5-(trifluoromethoxy)benzyl bromide

Cat. No.: B1318741
CAS No.: 886503-33-9
M. Wt: 289.47 g/mol
InChI Key: HMVSKKRMOPJKLU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Chloro-5-(trifluoromethoxy)benzyl bromide plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions at the benzylic position. This compound is known to react with nucleophiles such as thiols, amines, and alcohols, leading to the formation of covalent bonds with these biomolecules. The interactions of this compound with enzymes can result in enzyme inhibition or activation, depending on the nature of the nucleophile and the specific enzyme involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of signaling proteins by this compound can alter the phosphorylation status of these proteins, thereby affecting downstream signaling events. Additionally, this compound can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromide group in the compound is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and serine. This covalent modification can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under ambient conditions but can undergo hydrolysis in the presence of water, leading to the formation of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins without causing significant toxicity. At high doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxic or adverse effects at high doses may include inflammation, oxidative stress, and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further modify cellular proteins. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus by modifying nuclear proteins, thereby influencing gene expression. Additionally, this compound can be targeted to the mitochondria, where it can affect mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol. The reaction is carried out by slowly adding phosphorus tribromide to a solution of 3-Chloro-5-(trifluoromethoxy)benzyl alcohol in anhydrous ether at 0°C. The reaction mixture is stirred for 30 minutes, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into an ice-water mixture and stirred for 1-2 hours to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-(trifluoromethoxy)benzyl bromide is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the preparation of functional materials with specific properties.

    Chemical Biology: As a probe to study biological processes and molecular interactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(trifluoromethoxy)benzyl bromide is unique due to the combination of its bromomethyl group and trifluoromethoxy substitution, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVSKKRMOPJKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590672
Record name 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886503-33-9
Record name 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886503-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Bromomethyl)-3-chloro-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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